molecular formula C10H22N2 B8371970 2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone CAS No. 32818-94-3

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone

Cat. No.: B8371970
CAS No.: 32818-94-3
M. Wt: 170.30 g/mol
InChI Key: LUFLQNHYECGQNP-PKNBQFBNSA-N
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Description

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is an organic compound that combines the properties of methyl isobutyl ketone and t-butylhydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl isobutyl ketone can be synthesized through a three-step process starting from acetone. The first step involves the self-condensation of acetone to produce diacetone alcohol, which then dehydrates to form mesityl oxide. Finally, mesityl oxide is hydrogenated to yield methyl isobutyl ketone . The t-butylhydrazone derivative can be prepared by reacting methyl isobutyl ketone with t-butylhydrazine under controlled conditions.

Industrial Production Methods

Industrial production of methyl isobutyl ketone typically involves the use of a strongly acidic, palladium-catalyzed cation exchange resin under medium pressure of hydrogen . This method allows for the efficient production of large quantities of the compound. The t-butylhydrazone derivative can be synthesized on an industrial scale using similar catalytic processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl isobutyl ketone t-butylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating or inhibiting specific reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isopropyl ketone
  • 2-Pentanone
  • Diisobutyl ketone

Uniqueness

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is unique due to its combined properties of methyl isobutyl ketone and t-butylhydrazone. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Biological Activity

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects and health implications of this compound based on diverse scientific assessments and studies.

  • Chemical Formula : C₉H₁₈N₂O
  • CAS Number : 108-10-1
  • Molecular Weight : 170.25 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly concerning its potential toxicity and effects on human health.

Toxicological Studies

  • Carcinogenicity :
    • A study indicated that exposure to high doses of this compound in rats resulted in an increased incidence of renal mesenchymal cell tumors, particularly malignant types . This finding suggests a potential carcinogenic risk associated with prolonged exposure.
  • Nephrotoxicity :
    • Chronic progressive nephropathy (CPN) was observed in all exposed groups during inhalation studies. The severity was notably higher in males, indicating a gender-specific response to the compound .
  • Hematological Effects :
    • An increased incidence of mononuclear cell leukemia was noted in high-dose male rats, although the evidence for a definitive relationship between exposure and leukemia was inconclusive .

Metabolism and Pharmacokinetics

The compound is rapidly metabolized to its major metabolite, 4-hydroxy-4-methyl-2-pentanone (HMP). Key pharmacokinetic parameters include:

  • Cmax of HMP : 2.03 mmol/L after nine hours post-dosing.
  • Elimination Half-life : Approximately 2.5 hours for 2-Pentanone and 4.45 hours for HMP .

Inhalation Exposure Studies

A series of inhalation studies were conducted to assess the effects of different concentrations of the compound:

  • Study Design : Rats were exposed to varying concentrations (0, 450, 900, or 1800 ppm) for six hours daily over four weeks.
  • Findings : Increased severity of nephropathy was correlated with higher doses. Gene expression analysis revealed significant alterations in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification .

Comparative Analysis of Biological Activity

Study AspectFindings
Carcinogenic Potential Increased renal tumors in high-dose rats
Nephrotoxicity Chronic progressive nephropathy observed
Hematological Effects Elevated leukemia incidence in high-dose males
Metabolic Pathway Rapid conversion to HMP with significant half-life

Properties

CAS No.

32818-94-3

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-methyl-N-[(E)-4-methylpentan-2-ylideneamino]propan-2-amine

InChI

InChI=1S/C10H22N2/c1-8(2)7-9(3)11-12-10(4,5)6/h8,12H,7H2,1-6H3/b11-9+

InChI Key

LUFLQNHYECGQNP-PKNBQFBNSA-N

Isomeric SMILES

CC(C)C/C(=N/NC(C)(C)C)/C

Canonical SMILES

CC(C)CC(=NNC(C)(C)C)C

Origin of Product

United States

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